molecular formula C18H24N2O3 B3000149 N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide CAS No. 1436183-52-6

N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide

Cat. No.: B3000149
CAS No.: 1436183-52-6
M. Wt: 316.401
InChI Key: IAXWYCLRWLRVFM-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a 4-propoxyphenyl substituent at the 3-position of the propanamide backbone and a 4-cyanooxan-4-yl group attached to the nitrogen atom. The 4-cyanooxan-4-yl moiety consists of a tetrahydropyran ring with a cyano group at the 4-position, contributing to both steric bulk and electronic effects. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features suggest utility in pharmaceutical or materials science research, particularly in targeting enzymes or receptors where hydrophobic interactions and hydrogen bonding (via the cyano group) are critical .

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-11-23-16-6-3-15(4-7-16)5-8-17(21)20-18(14-19)9-12-22-13-10-18/h3-4,6-7H,2,5,8-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWYCLRWLRVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antineoplastic, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the class of propanamide derivatives, characterized by the presence of a cyano group and an oxane structure. Its molecular formula is C18H22N2O2, and it exhibits unique chemical properties that influence its biological activity.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit the expression of inflammatory markers such as COX-2, iNOS, and IL-1β in various cell lines. The dose-dependent response suggests significant potential for anti-inflammatory applications .
  • Antineoplastic Properties : Preliminary data indicate possible antitumor activity. The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxicity against several types of cancer cells, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the viability of different cell lines upon treatment with this compound. The MTT assay results are summarized in Table 1.

Cell LineIC50 (µM)Inhibition (%)
HeLa1575
MCF-71280
A5491085

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, with A549 lung cancer cells being the most sensitive .

The proposed mechanism involves the modulation of key signaling pathways associated with inflammation and cancer progression. Specifically, the inhibition of NF-kB and MAPK pathways has been observed, which are crucial in mediating inflammatory responses and cancer cell survival .

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to this compound. For instance:

  • Case Study 1 : A clinical trial involving a related propanamide derivative demonstrated promising results in reducing tumor size in patients with advanced breast cancer. This supports the potential application of this compound in oncology settings .
  • Case Study 2 : Another study focused on inflammatory conditions showed that a similar compound significantly reduced markers of inflammation in rheumatoid arthritis patients, suggesting therapeutic potential for autoimmune diseases .

Toxicity Profile

Toxicological assessments predict that this compound falls within a non-toxic classification based on LD50 values obtained from predictive models. The compound is categorized as slightly toxic (class 4), indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name (CAS No. if available) Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties/Applications Reference(s)
N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide - 4-Cyanooxan-4-yl (tetrahydropyran-4-cyano)
- 3-(4-propoxyphenyl)
Not provided Cyano, ether, amide Likely high lipophilicity; potential enzyme/receptor targeting Inferred
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a) - tert-Butyl sulfamoyl
- 3-(4-hydroxyphenyl)
Not provided Sulfonamide, hydroxyl, amide Carbonic anhydrase inhibitor; moderate solubility
3-(1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-(tert-butylsulfonyl)propanamide (7) - Bromophenyl, chlorophenyl pyrazole
- tert-Butylsulfonyl
Not provided Sulfonyl, halogen, amide Antibacterial/antimycobacterial activity
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide (61086-18-8) - Methoxymethyl-piperidinyl
- N-phenyl
276.38 (C₁₆H₂₄N₂O₂) Amide, ether Pharmaceutical intermediate; moderate lipophilicity
N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide (328288-13-7) - Chlorobenzyl
- 2-cyano, 4-methoxyanilino
Not provided Cyano, methoxy, amide, halogen Potential kinase inhibitor; high hydrogen bonding
N-Cyclohexyl-3-(4-hydroxy-6-oxo-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide - Cyclohexyl
- Dihydropyrimidinone
Not provided Amide, hydroxyl, ketone Crystallographically characterized; rigid backbone
DTPA-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propanamide - DTPA chelator
- 4-ethoxyphenyl
Not provided Ethoxy, amide, polyaminocarboxylate MRI contrast agent intermediate; hydrophilic
3-Chloro-N-(4-sulfamoylphenyl)propanamide - Chloro
- Sulfamoylphenyl
Not provided Sulfonamide, halogen, amide Antimicrobial potential; high solubility in polar media
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (483993-11-9) - Fluorophenyl, tetrazolyl
- 4-methoxyphenyl
341.34 Tetrazole, methoxy, amide Bioisostere for carboxylic acids; metabolic stability

Key Structural and Functional Comparisons:

Conversely, hydroxyl groups () or sulfamoyl moieties () increase hydrophilicity, favoring aqueous solubility .

Electronic and Steric Modifications: The 4-cyanooxan-4-yl group introduces both steric bulk (tetrahydropyran ring) and electron-withdrawing effects (cyano), which may enhance binding to enzymes like carbonic anhydrase compared to tert-butylsulfonyl () or cyclohexyl () groups .

Biological Activity: Sulfonamide-containing propanamides () are established carbonic anhydrase inhibitors, whereas DTPA derivatives () serve as MRI contrast agents. The target compound’s cyano group may enable unique interactions, such as covalent bonding or nitrile hydration in enzymatic pockets . Tetrazole-containing analogs () mimic carboxylic acids, offering metabolic resistance compared to ester or carboxylate groups .

Synthetic and Crystallographic Data: X-ray crystallography () confirms the structural rigidity of dihydropyrimidinone-containing propanamides, contrasting with the flexible tetrahydropyran ring in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide?

  • Methodological Answer : The synthesis typically involves coupling the 4-propoxyphenylpropanoyl chloride intermediate with 4-cyanooxan-4-amine under anhydrous conditions. Refluxing in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) facilitates amide bond formation. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product. Yield optimization may require temperature control (50–70°C) and inert atmosphere (N₂/Ar) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and purity.
  • HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm.
  • Mass spectrometry (HRMS-ESI+) for exact mass validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for structurally analogous propanamides .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock) followed by dilution in assay buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C in PBS or simulated biological fluids (e.g., human plasma). Monitor degradation via HPLC at 0, 6, 12, and 24 h. Adjust storage conditions (e.g., -80°C, desiccated) based on results .

Advanced Research Questions

Q. What computational strategies are used to predict target engagement?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against receptors like GPR183, leveraging homology models based on crystallized GPCR structures. Validate docking poses with molecular dynamics simulations (AMBER/NAMD) to assess binding stability. Cross-reference with SAR data from fluorinated propanamide analogs .

Q. How can structure-activity relationship (SAR) discrepancies be resolved for this compound?

  • Methodological Answer : Systematically vary substituents (e.g., cyanooxane ring size, propoxy chain length) and test in functional assays (e.g., cAMP inhibition, calcium flux). Compare IC₅₀ values across analogs to identify critical pharmacophores. Use statistical tools (e.g., Hansch analysis) to correlate electronic/hydrophobic properties with activity .

Q. What in vitro models are suitable for evaluating metabolic stability?

  • Methodological Answer : Use hepatic microsomal assays (human/rat) to measure intrinsic clearance. Incubate the compound with NADPH-supplemented microsomes, quantify parent compound depletion via LC-MS/MS. For cytochrome P450 inhibition, employ fluorogenic substrate panels (e.g., CYP3A4, CYP2D6) .

Q. How can X-ray crystallography resolve conformational ambiguities in the cyanooxane moiety?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., methanol/water). Collect diffraction data (100 K, synchrotron source) and solve structures using SHELX. Refine with Olex2, focusing on torsional angles of the cyanooxane ring. Compare with published analogs (e.g., N-cyclohexyl-propanamides) to identify steric constraints .

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